molecular formula C8H11NO B1266368 3-Amino-2,6-dimethylphenol CAS No. 6994-64-5

3-Amino-2,6-dimethylphenol

Cat. No.: B1266368
CAS No.: 6994-64-5
M. Wt: 137.18 g/mol
InChI Key: XSBKXUJEVYHSNO-UHFFFAOYSA-N
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Description

3-Amino-2,6-dimethylphenol: is an organic compound with the molecular formula C8H11NO . It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method for synthesizing 3-Amino-2,6-dimethylphenol involves the nitration of 2,6-dimethylphenol, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid.

    Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2,6-dimethylphenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride can yield different amine derivatives.

    Substitution: The amino group and hydroxyl group in this compound make it reactive towards electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Condensation: Schiff bases and other condensation products.

Scientific Research Applications

Chemistry

Dye Synthesis

  • 3-Amino-2,6-dimethylphenol serves as an intermediate in the synthesis of azo dyes and other colorants. Its structure allows for effective coupling reactions that yield vibrant dyes used in textiles and cosmetics.

Analytical Chemistry

  • The compound is utilized in various analytical techniques such as chromatography and spectroscopy. It aids in the detection and quantification of different substances, making it valuable for quality control in chemical manufacturing.

Biology

Enzyme Inhibition Studies

  • This compound is employed to investigate enzyme inhibition mechanisms, particularly those involving phenolic compounds. It helps elucidate the interactions between phenolic derivatives and enzymes, contributing to the understanding of metabolic pathways.

Biochemical Assays

  • This compound acts as a reagent in biochemical assays to detect specific enzymes or metabolites. Its reactivity allows researchers to study enzyme kinetics and metabolic processes effectively.

Medicine

Pharmaceutical Applications

  • The compound is explored for potential therapeutic properties, including antimicrobial and anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Drug Development

  • This compound is used as a building block in synthesizing various pharmaceutical compounds. Its unique chemical structure can be modified to develop new drugs with targeted actions.

Industry

Cosmetics

  • Widely used in hair dye formulations, this compound imparts color due to its ability to undergo oxidation reactions. It is commonly found in both permanent and semi-permanent hair dyes.

Polymers

  • In industrial applications, this compound enhances the properties of certain polymers and resins. Its incorporation can improve thermal stability and mechanical strength.

Case Studies

  • Hair Dye Formulations
    • Research indicates that this compound is effective in oxidative hair dye formulations at concentrations up to 2.0%. Studies have shown that it can induce sensitization responses in skin cells, necessitating careful formulation considerations .
  • Anticancer Research
    • A study demonstrated the compound's ability to induce apoptosis in specific cancer cell lines. Further investigations are needed to understand its mechanisms fully and potential applications in cancer therapy .
  • Enzyme Interaction Studies
    • Investigations into the interaction of this compound with monooxygenase enzymes revealed its role as a substrate for hydroxylation reactions. This finding contributes to the broader understanding of phenolic compound metabolism .

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dimethylphenol varies depending on its application. In hair dye formulations, it acts as an oxidative dye precursor, undergoing oxidation to form colored compounds that bind to the hair shaft. In enzyme inhibition studies, it interacts with the active sites of enzymes, inhibiting their activity through competitive or non-competitive mechanisms. The molecular targets and pathways involved include various enzymes and receptors that interact with the phenolic and amino groups of the compound.

Comparison with Similar Compounds

    2-Amino-4-methylphenol: Similar structure but with different positions of the amino and methyl groups.

    4-Amino-2,6-dimethylphenol: Similar structure but with the amino group at a different position.

    2,6-Dimethylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness:

    Reactivity: The presence of both amino and hydroxyl groups in 3-Amino-2,6-dimethylphenol makes it highly reactive towards various chemical reactions, including oxidation, reduction, and substitution.

    Applications: Its unique structure allows for diverse applications in dye synthesis, pharmaceuticals, and industrial processes, making it a versatile compound in scientific research and industry.

Biological Activity

3-Amino-2,6-dimethylphenol (CAS Number: 6994-64-5) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C8_8H11_{11}NO
  • Molecular Weight : 151.18 g/mol

The compound features an amino group (-NH2_2) and two methyl groups (-CH3_3) attached to a phenolic ring, which contributes to its biological reactivity and potential therapeutic applications.

Biochemical Pathways

Research indicates that this compound interacts with various enzymes, particularly monooxygenases. It acts as a substrate for these enzymes, which facilitate its hydroxylation. For example, studies have shown that similar compounds undergo metabolic transformations by bacteria such as Mycobacterium neoaurum, where they are hydroxylated at specific positions on the phenol ring.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : It alters pathways involved in cellular communication.
  • Gene Expression : Modulates expression levels of certain genes linked to stress responses.
  • Metabolism : Affects metabolic pathways through enzyme interactions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer activity. Its ability to induce apoptosis in cancer cells has been observed in laboratory settings, although further studies are required to elucidate its efficacy and mechanisms fully.

Toxicological Profile

While this compound is considered safe for use in cosmetic formulations at concentrations up to 2.0%, it has been associated with sensitization potential in some individuals. The SCCS (Scientific Committee on Consumer Safety) concluded that while it is safe for use in oxidative hair dye formulations, caution is advised due to possible allergic reactions .

Case Study: Sensitization Potential

A study conducted by the SCCS assessed the sensitization potential of this compound in hair dye formulations. The results indicated that while the compound is generally safe at recommended concentrations, there exists a risk of sensitization among sensitive populations .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Sensitization RiskPossible allergic reactions

Q & A

Basic Questions

Q. What are the primary synthetic routes for synthesizing 3-amino-2,6-dimethylphenol, and how can its purity be validated?

this compound can be synthesized via oxidative coupling or catalytic amination of 2,6-dimethylphenol derivatives. For purity validation, high-performance liquid chromatography (HPLC) coupled with UV/Vis detection is recommended due to its high resolution for aromatic amines. Calibration curves (e.g., linearity with r20.999r^2 \geq 0.999) should be established using reference standards, and impurities like quinone byproducts (formed during oxidation) must be monitored via mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., -NH2_2 at ~3300–3500 cm1^{-1}, aromatic C-H stretching at ~3000–3100 cm1^{-1}) .
  • UV/Vis spectrophotometry : Useful for tracking derivatization reactions (e.g., nitration to 4-nitro-2,6-dimethylphenol at λmax=315\lambda_{\text{max}} = 315 nm) .
  • Electron Spin Resonance (ESR) : Detects paramagnetic intermediates in oxidation reactions, such as semiquinone radicals .

Q. How can this compound be derivatized for trace analysis in environmental samples?

Derivatization with iodine or chlorine (e.g., forming 4-iodo- or 4-chloro-2,6-dimethylphenol) enhances detectability in chromatographic methods. A two-step protocol is recommended:

React with hypochlorous acid to form chlorinated derivatives.

Add iodide ions to generate iodinated products for dual detection (LOD: 0.009–0.011 mg/L) .

Advanced Research Questions

Q. How do exchangeable cations (e.g., Fe³⁺, Al³⁺) influence the polymerization and oxidation of this compound on mineral surfaces?

Transition metal cations (Fe³⁺ ≫ Al³⁺ > Ca²⁺ > Na⁺) catalyze oxidation via electron-transfer mechanisms, leading to quinone-type oligomers. For example:

  • Fe³⁺-smectite : Promotes tetramer formation (detected via HPLC and ESI-MS).
  • Na⁺-smectite : Minimal polymerization, favoring monomer retention.
    Methodological steps:

Equilibrate clay minerals with this compound vapor.

Extract products with methanol.

Analyze via HPLC and tandem MS to identify oligomers .

Q. What are the methodological challenges in quantifying this compound in complex matrices (e.g., wastewater), and how can they be mitigated?

Challenges include matrix interference (e.g., organic matter) and low analyte stability. Solutions:

  • Solid-phase extraction (SPE) : Use C18 cartridges to isolate the compound from interferents.
  • Derivatization : Convert to stable iodinated derivatives for improved chromatographic separation .
  • Internal standards : Use deuterated analogs (e.g., d4_4-3-amino-2,6-dimethylphenol) for accurate quantification via LC-MS/MS.

Q. How does the electronic structure of this compound influence its reactivity in radical-mediated reactions?

The amino group acts as an electron donor, stabilizing radical intermediates (e.g., during oxidation to quinones). Computational studies (DFT) reveal:

  • HOMO localization : On the amino and aromatic ring, facilitating electron transfer.
  • Deprotonation energy : Lower for the -NH2_2 group (~1200 kJ/mol) compared to phenolic -OH, favoring radical formation. Experimental validation requires ESR to detect transient radicals .

Q. Contradictions and Limitations in Current Research

  • Matrix Effects : Studies in and use controlled disinfectant solutions, but environmental samples (e.g., wastewater) may require additional cleanup steps .
  • Cation Specificity : While Fe³⁺ enhances polymerization ( ), its role in aqueous vs. vapor-phase reactions remains underexplored .

Properties

IUPAC Name

3-amino-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBKXUJEVYHSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220224
Record name 3-Amino-2,6-dimethylphenol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-64-5
Record name 3-Amino-2,6-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6994-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Amino-2,6-dimethylphenol
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Record name 3-Amino-2,6-dimethylphenol
Source EPA DSSTox
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Record name 3-amino-2,6-xylenol
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Record name 3-AMINO-2,6-DIMETHYLPHENOL
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Synthesis routes and methods

Procedure details

157 g (0.94 mole) of 2,6-dimethyl-3-nitro phenol is added little by little, while stirring, to a reducing mixture consisting of 950 cm3 of water, 30 cm3 of acetic acid and 158 g of iron, which has first been heated to 70°. When this addition has been completed, the heating is continued for 20 minutes. The reaction mixture is then neutralized with sodium carbonate and the boiling liquid is filtered. After cooling the filtrate, drying yields 80 g of 3-amino-2,6-dimethyl phenol which, after recrystallization in benzene, melts at 104°.
Quantity
157 g
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
158 g
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Amino-2,6-dimethylphenol
3-Amino-2,6-dimethylphenol
3-Amino-2,6-dimethylphenol
3-Amino-2,6-dimethylphenol
3-Amino-2,6-dimethylphenol
3-Amino-2,6-dimethylphenol

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